3-deoxy Glucosone

Description

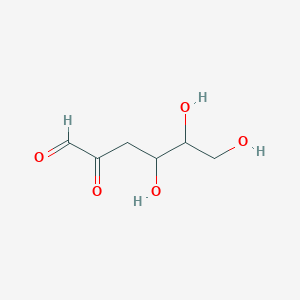

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5,6-trihydroxy-2-oxohexanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c7-2-4(9)1-5(10)6(11)3-8/h2,5-6,8,10-11H,1,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGCHLOWZNKRZSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(CO)O)O)C(=O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Formation Pathways and Biochemical Origins of 3 Deoxyglucosone

Maillard Reaction Pathways

Formation from Amadori Compounds

A key step in the Maillard reaction is the formation of Amadori compounds. wikipedia.org This process begins with the condensation of a reducing sugar, such as glucose, with a free amino group of a protein, forming a Schiff base. This unstable intermediate then undergoes an Amadori rearrangement to form a more stable ketoamine, known as an Amadori compound (e.g., fructoselysine from glucose and lysine). wikipedia.org 3-Deoxyglucosone (B13542) is subsequently generated through the degradation of these Amadori compounds. jst.go.jpnih.gov The degradation process involves the 1,2-enolization and dehydration of the Amadori product, leading to the release of the dicarbonyl compound 3-DG. uni-halle.de This pathway is considered a major route for 3-DG formation under physiological conditions. nih.gov

Role of Glucose and Fructose (B13574) as Precursors

Both glucose and fructose serve as precursors for the formation of 3-DG through the Maillard reaction. researchgate.netnih.gov Glucose reacts with protein amino groups to initiate the glycation process, which ultimately leads to the generation of 3-DG from the resulting Amadori compounds. wikipedia.org Fructose has been shown to be a more potent precursor of 3-DG compared to glucose. nih.govkobe-u.ac.jp The initial stages of the Maillard reaction occur more rapidly with fructose, and it is more prone to dehydration, a key step in the formation of 3-DG. acs.orgnih.gov Fructose can directly dehydrate to form 3-deoxyglucosone, bypassing the need for an initial reaction with an amino group in some instances. nih.gov

Influence of Physiological Conditions on Maillard-Mediated Formation

Physiological conditions significantly influence the rate of Maillard-mediated 3-DG formation. Hyperglycemia, a hallmark of uncontrolled diabetes, provides an excess of glucose, which drives the Maillard reaction and leads to increased production of 3-DG. wikipedia.orgnih.gov The elevated levels of glucose result in a higher concentration of Amadori compounds, which in turn leads to greater 3-DG formation. nih.gov Other factors such as pH and the presence of certain catalysts can also affect the reaction rates. For instance, phosphate (B84403) has been shown to accelerate the degradation of Amadori compounds, thereby increasing the formation of 3-DG. nih.gov

Fructosamine (B8680336) 3-Phosphate Decomposition

A more recently identified pathway for 3-DG formation involves the enzymatic phosphorylation of fructosamines and the subsequent decomposition of the resulting phosphate ester. The enzyme fructosamine 3-kinase (FN3K) phosphorylates both free and protein-bound fructosamines on the third carbon of their deoxyfructose moiety, forming fructosamine 3-phosphates. nih.gov These fructosamine 3-phosphate intermediates are unstable and spontaneously decompose. nih.gov This decomposition process involves the elimination of the phosphate group and results in the formation of 3-deoxyglucosone, regenerating the original unglycated amine. uclouvain.beresearchgate.net This pathway represents a "deglycation" process that, while aiming to remove fructosamine adducts, paradoxically generates the highly reactive 3-DG. nih.gov

| Formation Pathway | Key Precursors/Intermediates | Influencing Factors | Significance |

| Maillard Reaction | Amadori compounds, Glucose, Fructose | Hyperglycemia, pH, Phosphate concentration | Major pathway for 3-DG formation, particularly in diabetes. |

| Polyol Pathway | Glucose, Sorbitol, Fructose | Hyperglycemia | Links glucose metabolism to increased fructose levels, a potent 3-DG precursor. |

| Fructosamine 3-Phosphate Decomposition | Fructosamines, Fructosamine 3-phosphate | Fructosamine 3-kinase activity | An enzymatic pathway that, while part of a deglycation process, generates 3-DG. |

| Glucose Auto-oxidation | Glucose | Oxidative stress, Transition metal ions | A minor but potentially significant pathway under conditions of oxidative stress. |

Lipid Peroxidation Intermediates

While the formation of dicarbonyls such as glyoxal (B1671930) and malondialdehyde from lipid peroxidation is well-established, the direct pathway from lipid peroxidation intermediates to 3-deoxyglucosone is an area of ongoing research. Lipid peroxidation, the oxidative degradation of lipids, generates a variety of reactive aldehydes. It is hypothesized that some of these reactive intermediates could potentially be converted to 3-DG, although the precise mechanisms are not yet fully elucidated.

The process of lipid peroxidation is initiated by reactive oxygen species (ROS) attacking polyunsaturated fatty acids, leading to a chain reaction that produces lipid hydroperoxides. These unstable intermediates can then decompose into a complex mixture of secondary products, including various aldehydes and ketones. It is within this complex milieu of lipid-derived carbonyls that the formation of 3-DG is thought to occur, though likely as a minor product compared to other aldehydes.

Interrelationships with Other Metabolic Pathways (e.g., Glycolysis)

The connection between 3-deoxyglucosone and glycolysis, the central pathway for glucose metabolism, is more clearly defined. 3-DG is recognized as a byproduct of the glycolytic pathway, arising from the non-enzymatic degradation of glycolytic intermediates.

Specifically, the triosephosphate intermediates of glycolysis, glyceraldehyde-3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP), are key precursors to dicarbonyl compounds. These molecules can undergo spontaneous, non-enzymatic elimination of their phosphate group to form methylglyoxal (B44143), a highly reactive dicarbonyl compound. While methylglyoxal is a distinct molecule from 3-DG, its formation highlights the potential for glycolytic intermediates to divert from their primary metabolic fate and generate reactive carbonyl species.

The formation of 3-DG from glycolysis is thought to occur through the degradation of fructose-3-phosphate, which can be formed from the glycolytic intermediate fructose-6-phosphate. Additionally, the degradation of the Amadori product, an early intermediate in the Maillard reaction formed from the reaction of glucose with amino groups, can also yield 3-DG. Since the initial reactants of the Maillard reaction are glucose and proteins, and glycolysis is the primary pathway for glucose metabolism, there is a clear and direct link between glycolytic flux and the potential for 3-DG formation.

The interconversion of G3P and DHAP is a critical step in glycolysis, and the accumulation of these triosephosphates, which can occur under conditions of high glycolytic flux or impaired downstream enzyme activity, can increase the rate of non-enzymatic dicarbonyl formation, including precursors to 3-DG.

| Precursor Molecule | Metabolic Pathway | Resulting Dicarbonyl |

| Glyceraldehyde-3-phosphate | Glycolysis | Methylglyoxal |

| Dihydroxyacetone phosphate | Glycolysis | Methylglyoxal |

| Fructose-3-phosphate | Fructose Metabolism / Glycolysis | 3-Deoxyglucosone |

| Amadori Product (from Glucose) | Maillard Reaction | 3-Deoxyglucosone |

Table 1: Key Precursors and Pathways Leading to Dicarbonyl Formation

Biochemical Reactivity and Molecular Mechanisms

General Reactivity as a Dicarbonyl Sugar

3-Deoxyglucosone (B13542) (3-DG) is a highly reactive intermediate α-dicarbonyl compound, also referred to as an α-oxoaldehyde, that plays a significant role in the Maillard reaction. nih.govtaylorandfrancis.com Its structure, featuring two adjacent carbonyl groups, makes it substantially more reactive than reducing sugars like glucose. nih.govtaylorandfrancis.com This heightened reactivity is a key factor in the phenomenon known as "carbonyl stress," which is characterized by an accumulation of reactive dicarbonyl compounds. taylorandfrancis.com 3-DG is formed from the degradation of glycolytic intermediates and through the degradation of fructose-3-phosphate. taylorandfrancis.comresearchgate.nettandfonline.com Due to its α,β-unsaturated dicarbonyl structure, 3-DG is considered a potent non-enzymatic glycation agent, even more so than glucose. taylorandfrancis.comnih.gov Its reactivity allows it to readily interact with various biological molecules, contributing significantly to the formation of advanced glycation end-products (AGEs) in vivo. taylorandfrancis.comresearchgate.net The compound is not only formed during food processing and storage but also under physiological conditions, arising from the degradation of carbohydrates. taylorandfrancis.com

Reactions with Amino Acids and Proteins

3-Deoxyglucosone readily participates in non-enzymatic reactions with the free amino groups of biomolecules, particularly those on proteins. nih.govmedchemexpress.comresearchgate.net This process, a part of the Maillard reaction, does not require enzymatic catalysis and is initiated by the condensation of one of 3-DG's carbonyl groups with a free amino group, such as the ε-amino group of lysine (B10760008) residues or the α-amino group at a protein's N-terminus. researchgate.netnih.gov This high reactivity towards free amino groups leads to the modification of proteins, altering their structure and function. nih.govtandfonline.com The reaction between 3-DG and protein amino groups is a critical step in the formation of various intermediate and advanced glycation end-products. nih.govnih.gov

One study investigating the glycation of histone H3 by 3-DG quantified the extent of these modifications. The findings are summarized in the table below.

| Modified Residue | Percentage of Reacted Residues in Glycated-H3 |

| Lysine | 90.75% |

| Arginine | 83.80% |

| Data sourced from a study on the glycation of calf thymus histone H3 with 3-deoxyglucosone. nih.gov |

Another study on histone H1 found similarly high reactivity. plos.org This high degree of modification underscores the significant potential of 3-DG to alter proteins rich in these amino acids. nih.govplos.org

The initial step in the non-enzymatic reaction between 3-deoxyglucosone and the free amino groups of proteins is the formation of a Schiff base. nih.govresearchgate.netnih.gov This occurs through the condensation of a carbonyl group from 3-DG and a primary amine from an amino acid residue. nih.gov The resulting Schiff base is an unstable aldimine that can undergo further rearrangement. tandfonline.comnih.gov

This rearrangement leads to the formation of a more stable ketoamine or enaminol product known as the Amadori product. nih.govtandfonline.comnih.gov The formation of Amadori products is considered an early stage of the glycation process. plos.org These products can accumulate over time and serve as key intermediates that degrade and rearrange to form irreversible advanced glycation end-products (AGEs). researchgate.nettandfonline.com The presence of Amadori products signifies that the glycation reaction is proceeding. plos.org

Advanced Glycation End Product (AGE) Formation

3-Deoxyglucosone is a potent precursor in the formation of a heterogeneous group of compounds known as Advanced Glycation End Products (AGEs). nih.govnih.govmedchemexpress.com The mechanistic pathways leading to AGEs from 3-DG are complex and involve the degradation and rearrangement of the initial Amadori products. tandfonline.com These intermediates undergo a series of reactions, including oxidation, dehydration, and condensation, to form stable, irreversible AGE structures. researchgate.netresearchgate.net

The dicarbonyl structure of 3-DG allows it to be far more reactive in forming AGEs than reducing sugars themselves. nih.govtaylorandfrancis.com The pathways of AGE formation from 3-DG can be broadly understood as the progression from early glycation products (Schiff bases, Amadori products) to highly reactive carbonyl intermediates that then react further with amino, sulfhydryl, or guanidine (B92328) groups on proteins. taylorandfrancis.comresearchgate.net This process ultimately results in the formation of various specific AGEs. nih.gov

Several key AGEs are known to be formed specifically from 3-DG-mediated pathways. These include:

Imidazolone (B8795221): Considered a major and specific AGE derived from the reaction of 3-DG with arginine residues. nih.govmedchemexpress.com

Pyrraline (B118067): An AGE formed from the reaction of 3-DG with the ε-amino group of lysine. nih.govnih.gov

Nε-(carboxymethyl)lysine (CML): While CML can be formed through other pathways, 3-DG is a significant precursor to its generation. nih.govnih.govnih.gov

Pentosidine (B29645): A fluorescent cross-link between lysine and arginine residues, the formation of which can be facilitated by 3-DG. nih.govnih.govnih.gov

The formation of these AGEs from 3-DG contributes to the permanent modification of proteins, leading to altered structure, function, and stability. nih.govtandfonline.com

| Precursor | Resulting AGEs |

| 3-Deoxyglucosone | Imidazolone, Pyrraline, Nε-(carboxymethyl)lysine (CML), Pentosidine |

| This table summarizes the primary AGEs generated from 3-Deoxyglucosone. nih.govnih.govnih.gov |

Characterization of Specific 3-Deoxyglucosone-Derived AGEs

The high reactivity of 3-deoxyglucosone with protein amino groups leads to the formation of a variety of Advanced Glycation Endproducts (AGEs). nih.gov The characterization of these specific AGEs is crucial for understanding their biological implications.

Imidazolones

Imidazolone compounds are a major class of AGEs derived from the reaction of 3-deoxyglucosone with arginine residues in proteins. Among the various AGEs formed from 3-DG, imidazolone is considered the most specific marker for protein modification by this dicarbonyl compound. nih.gov

The formation of imidazolones from 3-DG and the guanidino group of arginine residues can proceed through several pathways. One major pathway involves the formation of an imidazoline-4-one compound, which then undergoes dehydration and oxidation to form stable imidazolone structures. Research has also identified a novel spiro compound, another form of imidazolone, which is created through the intramolecular cyclization of a dehydrogenated imidazoline-4-one intermediate.

The levels of 3-DG-derived imidazolone have been shown to increase significantly over time when proteins are incubated with 3-DG. For instance, in in vitro studies with bovine serum albumin (BSA) and 3-DG, the amount of 3-DG-imidazolone increased steeply with the incubation period. Furthermore, a specific hydroimidazolone of creatine, N-(4-butyl-1,2,3-triol-5-oxo-1-imidazolin-2-yl)sarcosine (3-DG-HCr), has been identified and characterized from incubation mixtures of 3-DG and creatine.

The detection and quantification of imidazolones are often carried out using immunochemical methods with specific antibodies, as well as techniques like High-Performance Liquid Chromatography (HPLC). nih.gov Immunohistochemical and immunochemical analyses have confirmed the accumulation of imidazolone in various tissues. nih.gov

Pyrraline (Lysyl-Pyrraline)

Pyrraline is a well-characterized AGE formed from the reaction of 3-deoxyglucosone with the ε-amino group of lysine residues. This compound is often found in foods that have undergone heat processing and is also formed in vivo.

The molecular mechanism for pyrraline formation involves the addition of 3-DG to the amino group of a lysine side chain. This reaction leads to the formation of a pyrrole (B145914) ring structure attached to the lysine residue. Pyrraline can exist in a free form or bound to lysine within peptides and proteins. Given the low levels of free amino acids in many biological systems and foods, the formation of peptide- and protein-bound pyrraline is of significant interest.

Studies have shown that while pyrraline is formed from 3-DG, its yield can be influenced by reaction conditions. For example, when BSA was incubated with 3-DG at 37°C, the levels of pyrraline increased only slightly over a 28-day period. However, at a higher temperature of 60°C, a significant amount of pyrraline was observed, indicating that temperature can enhance its formation. The quantification of pyrraline is typically achieved through methods like HPLC.

Nε-Carboxymethyllysine (CML)

Nε-Carboxymethyllysine (CML) is one of the most abundant and well-studied AGEs and can be formed from 3-deoxyglucosone. nih.gov It is considered a general marker of protein glycation.

The formation of CML from 3-DG is a significant pathway for protein modification. In vitro studies incubating BSA with 3-DG have demonstrated a steep increase in CML levels over time, indicating that it is a major product of 3-DG-mediated protein modification. While CML can be formed through various pathways, including the oxidation of fructoselysine (an Amadori product), the reaction with 3-DG represents a key route. The reaction involves the interaction of 3-DG with lysine residues on proteins.

CML is a non-fluorescent AGE, and its detection and quantification are commonly performed using immunochemical methods, such as ELISA, as well as HPLC. Research has shown that CML and 3-DG-imidazolone are the major AGE structures formed when proteins are modified by 3-DG under physiological temperatures.

Pentosidine

Pentosidine is a fluorescent, cross-linking AGE that can be formed from 3-deoxyglucosone, linking arginine and lysine residues in proteins. nih.gov Its formation is considered a hallmark of advanced glycation.

While pentoses are the most efficient precursors for pentosidine, it can also be formed from hexoses like glucose, and their degradation products, including 3-DG. The formation of pentosidine from 3-DG involves an oxidative reaction. The high content of lysine and arginine in certain proteins, such as histone H3, favors the formation of pentosidine during glycation with 3-DG.

The yield of pentosidine from 3-DG under certain conditions may be less than that of other AGEs like CML and imidazolones. For instance, in studies with BSA incubated with 3-DG at 37°C, only a slight increase in pentosidine was observed over 28 days. However, its presence is a significant indicator of advanced glycation and protein cross-linking. The characteristic fluorescence of pentosidine (excitation at ~335 nm, emission at ~395 nm) is a key feature used for its detection and quantification.

Lysyl-Pyrropyridine

Lysyl-pyrropyridine is a fluorescent AGE that results from the cross-linking of two lysine residues by two molecules of 3-deoxyglucosone. This compound contributes to the fluorescence observed during the Maillard reaction.

The formation of lysyl-pyrropyridine involves a complex reaction in which two molecules of 3-DG react with two lysine residues, leading to the formation of a pyrropyridine structure. This reaction is accompanied by the loss of five molecules of water. Lysyl-pyrropyridine has been identified as a fluorescent and cross-linking compound in protein-glucose and pentose (B10789219) reaction systems.

Dehydrofuroimidazole Compounds

Information regarding the specific formation and characterization of dehydrofuroimidazole compounds directly from 3-deoxyglucosone is not extensively detailed in the reviewed scientific literature.

Role in Protein Cross-linking and Polymerization

3-Deoxyglucosone (3-DG) is a highly reactive dicarbonyl compound identified as a key intermediate in the Maillard reaction and a potent cross-linker responsible for the glucose-induced polymerization of proteins. tandfonline.comnih.govnih.gov Its reactivity surpasses that of glucose, accelerating the advanced stages of the Maillard reaction. oup.com Research indicates that 3-DG induces polymerization in a variety of proteins by forming crosslinks between amino acid residues. tandfonline.com

Studies have demonstrated the ability of 3-DG to polymerize proteins such as lysozyme, bovine serum albumin (BSA), insulin (B600854), and ovalbumin. tandfonline.com When incubated with lysozyme, 3-DG was found to impair specific amino acid residues, including 43% of Lysine (Lys), 39% of Arginine (Arg), and 25% of Tryptophan (Trp) residues over a three-day period under specific conditions. tandfonline.com In the case of acetylated lysozyme, where lysine residues are blocked, 3-DG still impaired 68% of arginine and 25% of tryptophan residues, highlighting its significant reactivity with these specific amino acids. tandfonline.com This modification leads to the formation of advanced glycation end-products (AGEs), which act as crosslinks. nih.gov

The formation of fluorescent crosslinking compounds like pentosidine and lysyl-pyrropyridine is a known consequence of 3-DG's reaction with proteins. jst.go.jpresearchgate.net Lysyl-pyrropyridine, for instance, is formed from the reaction between two lysine residues and two molecules of 3-DG. jst.go.jpresearchgate.net The structural changes induced by 3-DG can have functional consequences; for example, collagen incubated with 3-DG becomes less digestible. oup.com These findings establish 3-DG as a primary agent in the polymerization and structural alteration of proteins. tandfonline.comnih.gov

Table 1: Proteins Polymerized and Amino Acid Residues Modified by 3-Deoxyglucosone

| Protein | Affected Amino Acid Residues | Reference |

|---|---|---|

| Lysozyme | Arginine, Lysine, Tryptophan | tandfonline.com |

| Acetylated Lysozyme | Arginine, Tryptophan | tandfonline.com |

| Ovalbumin | Not specified | tandfonline.com |

| Bovine Serum Albumin (BSA) | Not specified | tandfonline.comoup.com |

| Insulin | Not specified | tandfonline.com |

| Collagen | Not specified | oup.com |

| Histone H3 | Lysine, Arginine (inferred via Pentosidine and CML formation) | nih.gov |

Interaction with Nucleic Acids

The high reactivity of 3-deoxyglucosone extends to nucleic acids, positioning it as a compound potentially deleterious to DNA. nih.gov Given its ability to readily modify proteins, similar reactions with the components of nucleic acids have been investigated, revealing specific interactions that can lead to DNA modification. nih.govnih.gov

Research has confirmed that 3-deoxyglucosone reacts readily with 2'-deoxyguanosine (B1662781) (dG), a nucleoside component of DNA. jst.go.jpresearchgate.netnih.gov In a controlled experiment, 3-DG was shown to react with dG under physiological conditions of pH and temperature. nih.gov The incubation of 50 mM 3-DG with 50 mM 2'-deoxyguanosine at 50°C and a pH of 7.4 for six days resulted in the formation of two major reaction products. nih.gov These products were isolated and identified as N-(1-oxo-2,4,5,6-hydroxyhexyl)-2'-deoxyguanosine and its corresponding diastereomer. jst.go.jpresearchgate.netnih.gov This demonstrates a direct chemical interaction between 3-DG and a fundamental building block of DNA.

Table 2: Reaction of 3-Deoxyglucosone with 2'-Deoxyguanosine

| Parameter | Details | Reference |

|---|---|---|

| Reactants | 3-Deoxyglucosone (50 mM), 2'-Deoxyguanosine (50 mM) | nih.gov |

| Conditions | 50°C, pH 7.4, 6 days | nih.gov |

| Major Product 1 | N-(1-oxo-2,4,5,6-hydroxyhexyl)-2'-deoxyguanosine | jst.go.jpresearchgate.netnih.gov |

| Major Product 2 | Diastereomer of Product 1 | jst.go.jpresearchgate.netnih.gov |

The mechanism of DNA modification by 3-deoxyglucosone primarily involves the formation of covalent adducts with DNA bases. nih.gov The reaction with 2'-deoxyguanosine to form N-(1-oxo-2,4,5,6-hydroxyhexyl)-2'-deoxyguanosine is a key example of this process. jst.go.jpnih.gov This type of modification is a result of the Maillard reaction occurring with a DNA nucleoside instead of a protein. nih.gov

While 3-DG is noted to possess weaker mutagenicity compared to other dicarbonyls like methylglyoxal (B44143), its capacity to form these DNA adducts is well-documented. researchgate.netnih.gov In addition to direct modification, 3-DG can indirectly affect DNA integrity and function through its interaction with nuclear proteins. The glycation of core histone proteins, such as H3, by 3-DG can alter their structure. nih.gov Such alterations may compromise the stability and structure of chromatin, which in turn could influence gene expression. nih.gov

Biological and Cellular Effects of 3 Deoxyglucosone

Modulation of Protein Structure and Function

3-Deoxyglucosone (B13542) (3-DG) is a highly reactive dicarbonyl compound that plays a significant role in the non-enzymatic modification of proteins, a process known as glycation. nih.govresearchgate.netnih.govtaylorandfrancis.com This reactivity allows 3-DG to alter the structure and, consequently, the function of a wide array of proteins within the body, from the nuclear histones that package DNA to the extracellular matrix proteins providing structural support to tissues. nih.govresearchgate.netmorelife.org

Alterations in Histone Proteins (e.g., H1, H3)

Studies have demonstrated that the interaction between 3-DG and histones H1 and H3 leads to significant structural alterations. nih.govresearchgate.netnih.gov This glycation process results in the formation of various advanced glycation end products (AGEs), including Nε-(carboxymethyl)lysine (CML) and pentosidine (B29645). nih.govnih.gov The formation of these AGEs on histone proteins can disrupt their normal function, potentially leading to changes in gene expression and compromising the stability of chromatin. nih.govresearchgate.netnih.gov Because 3-DG is a small molecule, it can readily diffuse across the nuclear membrane, enabling it to damage nuclear proteins directly. proteopedia.org The structural changes induced by 3-DG on histones, such as alterations in their secondary structure, may interfere with the intricate processes of DNA replication and repair. researchgate.net

Interactive Table: Effects of 3-Deoxyglucosone on Histone Proteins

| Histone Protein | Key Findings | Potential Consequences | References |

|---|---|---|---|

| H1 | Potent glycation by 3-DG leading to the formation of AGEs (Nε-carboxymethyl lysine (B10760008), pentosidine). nih.govtaylorandfrancis.comproteopedia.org Causes significant secondary structural changes. nih.govnih.gov | May influence H1 function and compromise chromatin structure. nih.govnih.govtaylorandfrancis.com | nih.govnih.govtaylorandfrancis.comproteopedia.org |

| H3 | Undergoes structural changes and forms AGEs upon treatment with 3-DG. researchgate.netnih.gov | May hamper the normal functioning of H3, compromising chromatin structure and function. researchgate.netnih.gov | researchgate.netnih.gov |

Impact on Extracellular Matrix Proteins (e.g., Collagen IV)

The extracellular matrix (ECM) provides structural scaffolding for tissues and is vital for regulating cellular functions. capes.gov.brnih.gov Collagen, a major component of the ECM, is susceptible to glycation, which can alter its biomechanical properties. 3-Deoxyglucosone can modify collagen, and this modification has been shown to have significant consequences for cellular behavior, particularly in the context of wound healing. morelife.org

Research using human dermal fibroblasts cultured on collagen modified by 3-DG has revealed that this modification can decrease fibroblast migration, proliferation, and collagen expression. morelife.org This is particularly relevant in conditions like diabetes, where elevated levels of 3-DG may contribute to impaired wound healing. The modification of collagen by 3-DG can alter the signaling pathways that govern cell behavior. For instance, it can influence the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a dual role in cell growth and stress responses. morelife.org The interaction of cells with 3-DG-modified collagen can shift the signaling balance towards a stress response, leading to reduced cell migration and proliferation. morelife.org

Interactive Table: Impact of 3-Deoxyglucosone on Collagen and Fibroblast Function

| Parameter | Effect of 3-DG Modified Collagen | Signaling Pathway Implication | References |

|---|---|---|---|

| Fibroblast Migration | Decreased | Downregulation via p38 MAPK, ERK1/2, and AKT | morelife.org |

| Fibroblast Proliferation | Decreased | Downregulation via p38 MAPK and AKT | morelife.org |

| Collagen Expression | Decreased | Downregulation via p38 MAPK, ERK1/2, and AKT | morelife.org |

Effects on Enzyme Activity (e.g., RNase A)

The reactivity of 3-deoxyglucosone extends to enzymes, where its modification of amino acid residues can lead to a loss of catalytic function. While specific, in-depth studies on the direct glycation of Ribonuclease A (RNase A) by 3-DG are not extensively detailed in the provided search results, the general principles of 3-DG-induced enzyme inactivation are well-established. 3-DG has been shown to inactivate intracellular enzymes like glutathione (B108866) peroxidase, a key enzyme in the detoxification of hydrogen peroxide. This inactivation occurs through the modification of protein amino groups, leading to the formation of AGEs and subsequent structural changes that impair the enzyme's active site.

Given that RNase A, like other proteins, possesses lysine and arginine residues that are targets for glycation, it is plausible that 3-DG could similarly alter its structure and function. nih.gov Non-enzymatic glucosylation studies have utilized RNase A as a model protein to investigate the effects of glycation. nih.gov The accumulation of AGEs on enzymes can lead to their inactivation, which has broader implications for cellular metabolism and defense mechanisms.

Induction of Cellular Stress Responses

The accumulation of 3-deoxyglucosone within cells is a significant contributor to cellular stress, primarily through the generation of reactive oxygen species and the induction of a state known as carbonyl stress.

Generation of Reactive Oxygen Species (ROS)

3-Deoxyglucosone is implicated in the generation of reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components such as DNA, lipids, and proteins. The process of glycation itself, particularly the formation of AGEs from precursors like 3-DG, can lead to oxidative stress. Studies have shown that the neurotoxic effects of 3-DG on cultured cortical neurons are associated with the production of ROS, ultimately leading to neuronal apoptosis. Furthermore, in doxorubicin-induced cardiotoxicity, an increase in cardiac 3-DG levels was linked to elevated levels of thiobarbituric acid reactive substances (TBARS), an indicator of oxidative stress, suggesting a relationship between 3-DG and ROS generation in cardiac tissue. The accumulation of 3-DG can thus create a vicious cycle where it promotes oxidative stress, and oxidative stress, in turn, can lead to further accumulation of intracellular 3-DG.

Contribution to Carbonyl Stress

Carbonyl stress is a state characterized by the accumulation of reactive carbonyl species (RCS), such as 3-deoxyglucosone, glyoxal (B1671930), and methylglyoxal (B44143). 3-DG is a major contributor to this condition. This accumulation of highly reactive dicarbonyls can overwhelm the cell's detoxification mechanisms, leading to widespread damage to proteins and other macromolecules. researchgate.net The elevation of protein carbonylation in tissues exposed to 3-DG is a direct indicator of carbonyl stress. This stress state is closely linked to oxidative stress, as RCS can both be generated by and contribute to the formation of ROS. The combined effects of carbonyl and oxidative stress can disrupt cellular protein conformation, activity, and function, playing a crucial role in the pathogenesis of various diseases.

Interactive Table: Cellular Stress Responses Induced by 3-Deoxyglucosone

| Stress Response | Key Mechanisms and Findings | Associated Cellular Damage | References |

|---|---|---|---|

| Reactive Oxygen Species (ROS) Generation | Associated with the neurotoxicity of 3-DG and neuronal apoptosis. Linked to increased TBARS levels in cardiac tissue. Glycation process contributes to oxidative stress. | Damage to DNA, lipids, and proteins. | |

| Carbonyl Stress | Characterized by the accumulation of reactive carbonyl species, including 3-DG. Leads to increased protein carbonylation. | Widespread damage to proteins and other macromolecules. researchgate.net Disruption of protein conformation and function. | researchgate.net |

Effects on Cellular Signaling Pathways

3-Deoxyglucosone has been identified as a direct contributor to the development of insulin (B600854) resistance by impairing the insulin signaling cascade in cells. spandidos-publications.comnih.gov In hepatocytes, which are central to glucose metabolism, insulin resistance manifests as decreased glucose uptake and reduced glycogen (B147801) storage. spandidos-publications.com Research using HepG2 liver cells has demonstrated that exposure to non-cytotoxic concentrations of 3-DG leads to a significant reduction in insulin-stimulated glucose uptake and glycogen content. spandidos-publications.comnih.gov

The molecular basis for this impairment lies in the disruption of key components of the insulin signaling pathway. wikipedia.org When insulin binds to its receptor, it triggers a phosphorylation cascade that typically involves the insulin receptor substrate 1 (IRS-1), phosphoinositide 3-kinase (PI3K), and Akt (also known as protein kinase B). nih.govnih.gov This PI3K/Akt pathway is crucial for most of insulin's metabolic effects. nih.gov Studies have shown that 3-DG treatment inhibits the insulin-stimulated phosphorylation of IRS-1, PI3K, and Akt. spandidos-publications.comnih.gov This blockade prevents the downstream signaling required for proper glucose metabolism, effectively inducing a state of insulin resistance at the cellular level. spandidos-publications.comnih.gov The findings indicate that elevated levels of 3-DG can directly contribute to and potentially worsen the diabetic condition by disrupting this fundamental signaling pathway. spandidos-publications.comnih.gov

In pancreatic β-cells, the sweet taste receptor (STR), a heterodimer of T1R2 and T1R3 proteins, plays a role in stimulating insulin secretion in response to glucose. nih.govspandidos-publications.com Acute exposure to pathological concentrations of 3-DG has been shown to impair this process by downregulating the STR signaling pathway, particularly in high-glucose conditions. nih.govspandidos-publications.com

Studies on the rat insulinoma cell line (INS-1) and on isolated rat pancreatic islets revealed that treatment with 3-DG significantly reduces glucose-stimulated insulin secretion. nih.gov This effect was comparable to that observed when using lactisole, a known inhibitor of the sweet taste receptor. nih.govspandidos-publications.com The underlying mechanism involves a significant reduction in the protein expression of the T1R3 subunit of the sweet taste receptor. nih.govspandidos-publications.com Furthermore, 3-DG exposure also leads to the downregulation of key downstream components of the STR signaling pathway, including the transient receptor potential cation channel subfamily M member 5 (TRPM5). nih.govspandidos-publications.com This evidence suggests that 3-DG's deleterious effect on β-cell function is, at least in part, mediated by its ability to disrupt the sweet taste receptor signaling cascade that contributes to insulin release. nih.gov Interestingly, under basal or glucose-free conditions, acute exposure to 3-DG was found to increase the expression of STR subunits and induce GLP-1 secretion. nih.gov

3-Deoxyglucosone directly impacts the expression of glucose transporters, which are essential for the movement of glucose across cell membranes. One of the key transporters affected is Glucose Transporter 2 (GLUT2), a high-capacity, low-affinity transporter found in liver and pancreatic β-cells, playing a role in glucose sensing and transport. wikipedia.org

In studies on HepG2 liver cells, insulin stimulation normally leads to an increase in the expression of GLUT2. spandidos-publications.com However, when these cells were treated with 3-DG (at concentrations of 80 and 300 ng/ml), the insulin-induced expression of GLUT2 was eliminated. spandidos-publications.comnih.gov This reduction in GLUT2 expression contributes to the decreased glucose uptake observed in these cells, providing a molecular explanation for 3-DG-induced hepatic insulin resistance. spandidos-publications.com

A similar effect is observed in pancreatic β-cells. Acute exposure of INS-1 cells to 3-DG in the presence of high glucose significantly reduced the protein expression of GLUT2. nih.govspandidos-publications.com This downregulation of GLUT2 in β-cells, alongside the impairment of the sweet taste receptor pathway, contributes to the observed reduction in insulin secretion. nih.gov Therefore, by diminishing the expression of critical glucose transporters like GLUT2, 3-DG disrupts glucose homeostasis in key metabolic tissues.

3-Deoxyglucosone has been shown to activate the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) signaling pathway. mdpi.com Nrf2 is a crucial transcription factor that regulates the expression of a wide array of cytoprotective and antioxidant genes, forming a primary cellular defense mechanism against oxidative and electrophilic stress. frontiersin.org

In cell-based reporter gene assays, 3-DG was found to induce Nrf2-mediated gene expression in a dose-dependent manner. mdpi.com This activation is a response to the cellular stress imposed by 3-DG. The study noted that 3-DG could activate the Nrf2 pathway at somewhat lower concentrations compared to other dicarbonyls like methylglyoxal (MGO) and glyoxal (GO). mdpi.com

The activation of the Nrf2 pathway by 3-DG is significantly influenced by the intracellular levels of glutathione (GSH), a key antioxidant. mdpi.com When cellular GSH levels were depleted, the induction of the Nrf2-mediated pathway by 3-DG was significantly enhanced. mdpi.com This suggests that the cell's response to 3-DG involves this protective pathway, which attempts to counteract the oxidative and cytotoxic effects of the compound. mdpi.com The activation of Nrf2 represents a compensatory mechanism to mitigate the damage caused by 3-DG accumulation. mdpi.com

Cellular Viability and Proliferation

The effect of 3-deoxyglucosone on cellular viability and proliferation is concentration-dependent and cell-type specific. In studies using the human liver cancer cell line HepG2, lower concentrations of 3-DG (ranging from 10 to 300 ng/ml) did not show a significant effect on cell viability. spandidos-publications.comnih.gov However, as the concentration increased to 500 and 1,000 ng/ml, a notable decrease in the viability of HepG2 cells was observed. spandidos-publications.comnih.gov

Furthermore, 3-DG has been shown to induce programmed cell death, or apoptosis. In macrophage-derived U937 cell lines, treatment with physiological concentrations of 3-DG resulted in DNA ladder formation and nuclear fragmentation, which are hallmark features of apoptosis. nih.gov This apoptotic effect was linked to an increase in intracellular oxidant levels, suggesting that the cytotoxicity is mediated by oxidative stress. nih.gov The antioxidant N-acetylcysteine could partially block this 3-DG-induced apoptosis. nih.gov There is also evidence that 3-DG can inhibit DNA synthesis, which would lead to a suppression of cell proliferation. dojindo.com

Conversely, one study investigating the components of peritoneal dialysis solutions found that 3-DG, at concentrations typically found in these solutions, did not exhibit cytotoxicity towards cultured human neutrophils and peripheral blood mononuclear cells. nih.gov In that specific context, another glucose degradation product, 3,4-dideoxyglucosone-3-ene (3,4-DGE), was identified as the primary pro-apoptotic factor. nih.gov These findings highlight that the impact of 3-DG on cell survival is nuanced and can be influenced by its concentration and the specific cellular environment.

Data Tables

Table 1: Effect of 3-Deoxyglucosone on Insulin Signaling and Glucose Metabolism in HepG2 Cells

| Parameter | Condition | Observation | Reference |

| Cell Viability | 3-DG (10-300 ng/ml) | No significant effect | spandidos-publications.comnih.gov |

| 3-DG (500-1000 ng/ml) | Decreased viability | spandidos-publications.comnih.gov | |

| Glucose Uptake | Insulin-stimulated | Decreased with 3-DG treatment | spandidos-publications.com |

| Glycogen Content | Insulin-stimulated | Decreased with 3-DG treatment | spandidos-publications.com |

| IRS-1 Phosphorylation | Insulin-stimulated | Inhibited by 3-DG | spandidos-publications.com |

| PI3K Expression | Insulin-stimulated | Reduced by 3-DG | spandidos-publications.com |

| Akt Phosphorylation | Insulin-stimulated | Inhibited by 3-DG | spandidos-publications.com |

| GLUT2 Expression | Insulin-stimulated | Eliminated by 3-DG (80 & 300 ng/ml) | spandidos-publications.comnih.gov |

Table 2: Effect of 3-Deoxyglucosone on Pancreatic β-Cell Function

| Parameter | Cell/Tissue Model | Treatment | Effect | Reference |

| Insulin Secretion | INS-1 Cells | 3-DG (at 25.5 mM glucose) | Significantly reduced | nih.gov |

| Rat Islets | 3-DG (at 25.5 mM glucose) | Significantly reduced | nih.gov | |

| T1R3 Protein Expression | INS-1 Cells | 3-DG (at 25.5 mM glucose) | Significantly reduced | nih.govspandidos-publications.com |

| TRPM5 Protein Expression | INS-1 Cells | 3-DG (at 25.5 mM glucose) | Significantly reduced | nih.govspandidos-publications.com |

| GLUT2 Protein Expression | INS-1 Cells | 3-DG (at 25.5 mM glucose) | Significantly reduced | nih.govspandidos-publications.com |

Induction of Apoptosis in Cell Lines

3-Deoxyglucosone (3-DG) has been identified as an inducer of apoptosis, or programmed cell death, in various cell types. Research indicates that its cytotoxic effects are often mediated through the generation of intracellular oxidative stress. In macrophage-derived U937 cell lines, treatment with physiological concentrations of 3-DG led to hallmark signs of apoptosis, including DNA ladder formation and nuclear fragmentation. kau.edu.sa This apoptotic process was correlated with an increase in intracellular oxidant levels, as measured by an oxidation-sensitive fluorescent dye. kau.edu.sa The role of oxidative stress as a causative factor is supported by findings that an inhibitor of glutathione biosynthesis enhanced apoptosis, while the antioxidant N-acetylcysteine partially blocked it. kau.edu.sa

Similarly, in human umbilical vein endothelial cells (HUVECs), the presence of 3-DG resulted in elevated levels of reactive oxygen species (ROS), which subsequently triggered apoptosis. researchgate.net The process is linked to the intracellular metabolism of 3-DG, as inhibiting its reduction to 3-deoxyfructose (B1226627) with an aldo-keto reductase inhibitor enhanced the apoptotic effect. researchgate.net

However, the pro-apoptotic activity of 3-DG is not universal across all cell types and conditions. In one study, 3-DG at concentrations found in peritoneal dialysis solutions did not induce significant cytotoxicity or apoptosis in human neutrophils and peripheral blood mononuclear cells. nih.gov In that specific context, another glucose degradation product, 3,4-dideoxyglucosone-3-ene (3,4-DGE), was identified as the primary pro-apoptotic agent. nih.govnih.gov This suggests that the apoptotic potential of 3-DG can be cell-type specific and dependent on its concentration relative to other cytotoxic compounds.

Table 1: Effect of 3-Deoxyglucosone on Apoptosis in Different Cell Lines

| Cell Line | Effect | Associated Mechanism | Reference |

|---|---|---|---|

| U937 (human monocytic leukemia) | Induces apoptosis (DNA laddering, nuclear fragmentation) | Increased intracellular oxidant stress | kau.edu.sa |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Induces apoptosis | Increased reactive oxygen species (ROS) | researchgate.net |

| Human Neutrophils & Peripheral Blood Mononuclear Cells | No significant cytotoxicity or apoptosis observed | N/A (Effect attributed to 3,4-DGE in the tested solution) | nih.gov |

| Murine Renal Tubular Epithelial Cells | Apoptosis induced by related compound 3,4-DGE | Bax oligomerization, cytochrome c release, caspase activation | nih.gov |

Suppression of Cell Proliferation and DNA Synthesis

3-Deoxyglucosone is recognized for its ability to suppress cell proliferation. nih.gov This anti-proliferative effect is intrinsically linked to its high reactivity as a dicarbonyl compound, which can lead to damage of essential cellular macromolecules, including proteins and nucleic acids. The glycation of proteins by 3-DG can inactivate enzymes crucial for cellular functions and growth.

A primary mechanism underlying the suppression of proliferation is the damage 3-DG inflicts upon DNA. The compound can react with the free amino groups of nucleic acids, leading to the formation of DNA-advanced glycation end products (DNA-AGEs). nih.gov This modification results in structural perturbations of the DNA molecule. nih.gov Such damage to the genetic material can interfere with critical processes like DNA replication and transcription, which are prerequisites for cell division. The formation of DNA-AGEs and the generation of free radicals during the glycation process contribute to a state of "carbonyl stress" that is detrimental to cell survival and growth. kau.edu.sanih.gov

While direct studies detailing the specific effects of 3-DG on the phases of the cell cycle (e.g., G1 arrest or S phase delay) are not extensively documented, the known damage to DNA and proteins provides a strong basis for its inhibitory action on cell proliferation and DNA synthesis. For comparison, 2-deoxyglucose (2-DG), a related glucose analog, has been shown to induce cell cycle arrest at the G0/G1 phase in colorectal cancer cells, highlighting a potential mechanism by which such compounds can halt proliferation. nih.gov

Interactions with Cellular Components

Internalization by Cells and Intracellular Effects

3-Deoxyglucosone exerts significant biological effects by first entering the cell. Studies using radiolabeled [3H]3-DG have confirmed that it is internalized by cells, including smooth muscle cells and human umbilical vein endothelial cells, in a time-dependent manner. researchgate.net The uptake process is temperature-sensitive and can be inhibited by phenylarsine (B13959437) oxide, suggesting an active transport mechanism may be involved. researchgate.net

Once inside the cell, 3-DG is not inert. It undergoes metabolic conversion, primarily being reduced to 3-deoxyfructose (3-DF) by enzymes known as aldo-keto reductases. researchgate.net The inhibition of these enzymes leads to a buildup of intracellular 3-DG and exacerbates its cytotoxic effects. researchgate.net The primary intracellular consequence of 3-DG accumulation is the induction of oxidative stress. researchgate.netnih.gov This internalized 3-DG is directly responsible for the increased production of reactive oxygen species (ROS), which can damage cellular components like DNA and proteins, inactivate critical antioxidant enzymes, and ultimately trigger apoptotic pathways. kau.edu.saresearchgate.netnih.gov

Table 2: Cellular Internalization and Metabolism of 3-Deoxyglucosone

| Cell Type | Internalization Characteristics | Intracellular Fate | Consequence | Reference |

|---|---|---|---|---|

| Smooth Muscle Cells | Time-dependent uptake | Metabolized to 3-deoxyfructose (3-DF) | Oxidative stress | researchgate.net |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Time-dependent uptake; reduced at 4°C and by phenylarsine oxide | Reduced to 3-DF by aldo-keto reductases | Increased ROS, apoptosis | researchgate.net |

Interference with Renal Cell-Matrix Interactions

The interaction between renal cells and the extracellular matrix (ECM) is critical for maintaining kidney structure and function. google.com 3-Deoxyglucosone can interfere with these interactions, particularly in pathological conditions like diabetic nephropathy where 3-DG levels are elevated. researchgate.nettaylorandfrancis.com This interference often manifests as an alteration in the expression of key ECM proteins.

In renal mesangial cells, culture conditions with high glucose, which promote the formation of 3-DG, lead to a significant increase in the expression and synthesis of fibronectin, a major component of the ECM. taylorandfrancis.com The accumulation of advanced glycation end-products (AGEs), for which 3-DG is a potent precursor, is directly implicated in this upregulation of fibronectin. taylorandfrancis.comnih.gov This altered deposition of fibronectin changes the composition and structure of the glomerular basement membrane and mesangial matrix, thereby disrupting the normal cell-matrix architecture and contributing to the progression of renal disease. google.com

Cell adhesion, a fundamental aspect of cell-matrix interaction, is also affected. While direct studies on 3-DG's effect on the adhesion of normal renal cells are limited, research on renal cell carcinoma shows that cell adhesion profiles are highly dependent on the specific ECM components, such as fibronectin and collagen. nih.gov In response to injury, normal renal epithelial cells can lose their adhesion to the matrix, a process that can be influenced by the local microenvironment. By promoting an environment rich in abnormal AGE-modified proteins and increasing fibronectin deposition, 3-DG indirectly interferes with the normal, dynamic interactions between renal cells and their surrounding matrix, contributing to renal pathology. researchgate.nettaylorandfrancis.com

Detoxification and Scavenging Mechanisms for 3 Deoxyglucosone

Enzymatic Detoxification Pathways

The primary enzymatic defense against 3-DG involves two main pathways: reduction to a less reactive sugar alcohol and oxidation to an acid form, which can be further metabolized or excreted. These reactions are catalyzed by a range of oxidoreductases.

Reduction by Aldehyde Reductase to 3-Deoxyfructose (B1226627)

A principal route for the detoxification of 3-DG is its NADPH-dependent reduction to 3-deoxyfructose (3-DF). nih.gov This conversion is predominantly catalyzed by aldehyde reductase (ALR), a member of the aldo-keto reductase (AKR) superfamily. nih.gov Studies have unequivocally identified the major 3-DG-reducing enzyme in the livers of rats, pigs, and humans as aldehyde reductase. nih.govnih.gov This identification was confirmed through amino acid sequencing and the expression of cDNA, which showed that transfected cells expressing rat ALR cDNA gained NADPH-dependent 3-DG-reducing activity. nih.gov

Research indicates that aldehyde reductases from human and pig livers display a higher catalytic efficiency for 3-deoxyglucosone (B13542) compared to D-glucuronate, a conventional substrate for this enzyme. nih.gov This suggests that 3-DG is a significant physiological substrate for ALR and underscores the enzyme's crucial role in its detoxification. nih.govnih.gov The widespread expression of ALR mRNA across various rat tissues further supports the idea that this enzyme is sufficiently available to manage 3-DG formed in vivo. nih.gov

Oxidation by Oxoaldehyde Dehydrogenase to 2-Keto-3-Deoxygluconic Acid

An alternative enzymatic pathway for 3-DG detoxification is its oxidation to 2-keto-3-deoxygluconic acid. nih.govnih.gov This reaction is catalyzed by an NAD-dependent dehydrogenase active at neutral pH, which has been identified as aldehyde dehydrogenase 1A1 (ALDH1A1), also known as retinaldehyde dehydrogenase 1. nih.govnih.gov This enzyme was first purified from human erythrocytes, which are capable of converting 3-DG to 2-keto-3-deoxygluconic acid. nih.gov The identity was confirmed by overexpressing human ALDH1A1 in HEK cells, resulting in a more than 20-fold surge in 3-deoxyglucosone dehydrogenase activity. nih.gov

Kinetic analyses of recombinant human ALDH1A1 have provided specific parameters for its activity with 3-DG. These findings highlight the enzyme's efficiency in metabolizing this dicarbonyl compound. nih.gov The daily urinary excretion of 2-keto-3-deoxygluconic acid in humans is estimated to be around 21.7 μmol, suggesting that 3-DG may be a more significant substrate for ALDH1A1 in vivo than retinaldehyde. nih.gov

Interactive Table: Kinetic Parameters of Human ALDH1A1 for 3-Deoxyglucosone

| Substrate/Coenzyme | Km (μM) | Vmax (nmol/min/mg protein) |

|---|---|---|

| 3-Deoxyglucosone | 95 | 45 |

| NAD⁺ | 85 | 18 |

Data derived from studies on recombinant human ALDH1A1 at pH 7.1. nih.gov

Role of Other Aldehyde Reductases (e.g., Dihydrodiol Dehydrogenase, Aldose Reductase)

Besides aldehyde reductase, other members of the aldo-keto reductase superfamily are also implicated in the reduction of 3-DG. nih.gov These include dihydrodiol dehydrogenase and aldose reductase. nih.gov The involvement of these enzymes indicates a redundant and robust system for detoxifying 3-DG. Aldose reductase, in particular, has been a subject of interest due to its role in diabetic complications. nih.gov The use of aldose reductase inhibitors has been shown to decrease erythrocyte levels of 3-DG, providing further evidence for its role in the in vivo metabolism of this dicarbonyl. nih.gov Dihydrodiol dehydrogenases, which are also 3α-hydroxysteroid dehydrogenases, are known to reduce various xenobiotic carbonyl compounds and are structurally and functionally capable of participating in 3-DG detoxification. theadl.com

Impact of Glycation on Detoxifying Enzyme Efficiency

The very process that produces 3-DG, glycation, can, in turn, impair the enzymes responsible for its detoxification, creating a vicious cycle. Research on rat liver aldehyde reductase has shown that the enzyme itself is subject to in vivo glycation. nih.gov This modification occurs at specific lysine (B10760008) residues (Lys-67, Lys-84, and Lys-140). nih.gov Crucially, the glycated form of aldehyde reductase exhibits a lower catalytic efficiency (kcat/Km) compared to its non-glycated counterpart. nih.gov In diabetic rats, the proportion of this less active, glycated enzyme is significantly increased in the kidneys. nih.gov This reduction in detoxification capacity can lead to an accumulation of 3-DG, exacerbating metabolic imbalances under diabetic conditions. nih.govwikipedia.org

However, the effect of glycation may vary depending on the specific enzyme. A study on aldose reductase indicated that non-enzymatic glycation led to an increase in its activity and Vmax, while its Km value decreased. acs.org This suggests a more complex regulatory picture where the consequences of glycation on enzyme function are not uniform across all detoxifying enzymes.

Interactive Table: Effect of Glycation on Enzyme Activity

| Enzyme | Organism/Source | Effect of Glycation | Specific Findings |

|---|---|---|---|

| Aldehyde Reductase | Rat Liver | Decreased Efficiency | Lower kcat/Km compared to non-glycated form. nih.gov |

| Aldose Reductase | General | Increased Activity | Increased Vmax and decreased Km. acs.org |

Non-Enzymatic and Chemical Scavenging Strategies

In addition to enzymatic detoxification, direct chemical scavenging provides another line of defense against 3-DG. Certain molecules can react with and neutralize 3-DG, preventing it from modifying proteins and other biological macromolecules.

Pyridoxamine-Mediated Scavenging and Oxidative Cleavage

Pyridoxamine (B1203002), a vitamer of vitamin B6, has been identified as a potent scavenger of reactive carbonyl species, including 3-DG. acs.orgnd.edunih.gov The mechanism of protection by pyridoxamine against 3-DG-induced damage is a multi-step process. nd.edunih.gov It begins with the formation of transient adducts between pyridoxamine and 3-DG, which effectively sequesters the reactive dicarbonyl from the cellular environment. nd.edu This initial adduction is then followed by an irreversible oxidative cleavage of the 3-DG molecule. nd.edunih.gov This two-pronged approach of rapid, reversible trapping followed by slower, irreversible destruction makes pyridoxamine an effective agent against 3-DG-mediated damage. nd.edu Mass spectrometry has been used to detect the formation of 3-DG-pyridoxamine adducts in reaction mixtures. nd.edu This scavenging action is considered a key part of the therapeutic effect of pyridoxamine in mitigating complications from conditions like diabetic nephropathy. nd.edunih.gov

Glutathione (B108866) (GSH) Interactions and Detoxification

Glutathione (GSH), a crucial intracellular antioxidant, plays a role in the detoxification of various electrophilic compounds, including α-dicarbonyls. nih.gov While the glyoxalase system, which is highly dependent on GSH, is the primary detoxification pathway for methylglyoxal (B44143) (MGO) and glyoxal (B1671930) (GO), the detoxification of 3-DG primarily occurs via its reduction to 3-deoxyfructose by NADPH-dependent aldo-keto reductases. mdpi.com

However, research confirms that 3-DG can directly react with and form adducts with glutathione. mdpi.com The reactivity of these α-dicarbonyl compounds with GSH varies. In studies comparing equimolar concentrations, the amount of GSH scavenged decreases in the order of MGO > GO > 3-DG, indicating that 3-DG is the least reactive of the three with glutathione. mdpi.com This interaction, though less prominent than for other dicarbonyls, still represents a potential pathway for its detoxification. mdpi.com

Furthermore, elevated levels of 3-DG can have an inhibitory effect on the glutathione system. It has been shown to inactivate glutathione peroxidase, a key enzyme responsible for the detoxification of hydrogen peroxide. nih.gov This inactivation can lead to an enhancement of intracellular oxidative stress. nih.gov

Table 1: Relative Reactivity of α-Dicarbonyl Compounds with Glutathione (GSH) This table illustrates the comparative efficiency of GSH in scavenging different α-dicarbonyls.

| Compound | Reactivity with GSH | Primary Detoxification Pathway |

|---|---|---|

| Methylglyoxal (MGO) | High | Glyoxalase System mdpi.com |

| Glyoxal (GO) | Medium | Glyoxalase System mdpi.com |

| 3-Deoxyglucosone (3-DG) | Low | Aldo-Keto Reductases mdpi.com |

Aminoguanidine as a Glycation Inhibitor

Aminoguanidine (AG) is a well-documented inhibitor of advanced glycation end-product (AGE) formation and functions as a potent scavenger of reactive α-dicarbonyl compounds like 3-DG. researchgate.netoup.comnih.gov It reacts rapidly with 3-DG to form stable 3-amino-1,2,4-triazine derivatives, thereby preventing 3-DG from reacting with proteins and forming AGEs. researchgate.netnih.gov

Table 2: Kinetic Parameters for the Reaction of Aminoguanidine (AG) with 3-Deoxyglucosone (3-DG) Data from kinetic studies under physiological conditions (pH 7.4, 37°C). nih.gov

| Kinetic Parameter | Description | Value |

|---|---|---|

| Rate Equation | d[T]₀/dt | [3-DG](kAG,3-DG[AG] + k3-DG) |

| kAG,3-DG | Second-order rate constant for the reaction between AG and 3-DG | (3.23 ± 0.25) x 10⁻³ M⁻¹ sec⁻¹ |

| k3-DG | First-order rate constant for 3-DG | (1.73 ± 0.08) x 10⁻⁵ sec⁻¹ |

Epigallocatechin Gallate (EGCG) Reactivity with 3-Deoxyglucosone

Epigallocatechin gallate (EGCG), a major polyphenol found in green tea, has been shown to effectively reduce the concentration of 3-DG. nih.govresearchgate.net This is achieved through a direct chemical reaction where EGCG traps 3-DG, forming EGCG-3-DG adducts. mdpi.com This scavenging action inhibits the subsequent degradation of 3-DG into harmful compounds like 5-hydroxymethylfurfural (B1680220) (5-HMF). nih.govmdpi.com

Studies using aging-mimicking systems and food models, such as black garlic, have demonstrated the efficacy of EGCG. Impregnation of black garlic with EGCG for 24 hours resulted in an approximate 60% reduction in 3-DG formation compared to untreated controls. researchgate.netntu.edu.tw Liquid chromatography-mass spectrometry (LC-MS/MS) analysis has confirmed the formation of adducts, where 3-DG binds to the C6 and C8 positions on the A-ring of the EGCG molecule, sometimes in a 2:1 ratio of 3-DG to EGCG. mdpi.com The nucleophilic nature of these sites on the EGCG flavanol structure facilitates the reaction with the reactive carbonyl groups of 3-DG. mdpi.com

Table 3: Effect of EGCG on 3-Deoxyglucosone (3-DG) Levels Summary of findings from studies on EGCG's reactivity with 3-DG.

| Finding | Observation | Source |

|---|---|---|

| Mechanism of Action | EGCG forms adducts with 3-DG, trapping the molecule. | mdpi.com |

| Binding Sites | 3-DG binds to the C6 and C8 positions of the EGCG A-ring. | mdpi.com |

| Efficacy in Food Model | ~60% reduction in 3-DG in black garlic after 24h EGCG impregnation. | researchgate.netntu.edu.tw |

| Consequence | Attenuated formation of 5-Hydroxymethylfurfural (5-HMF). | nih.govresearchgate.net |

Role of Glyoxalase System (if applicable to 3-DG)

The glyoxalase system, comprising the enzymes glyoxalase I (GLO1) and glyoxalase II (GLO2) and requiring GSH as a cofactor, is a critical pathway for the detoxification of certain α-oxoaldehydes. wikipedia.orgnih.gov However, this system exhibits a very narrow substrate specificity and is primarily responsible for the metabolism of methylglyoxal (MG). wikipedia.orgnih.gov

While the glyoxalase system is highly efficient for MG and to some extent GO, it is not the major detoxification pathway for 3-deoxyglucosone. mdpi.com Research indicates that 3-DG is mainly metabolized by other enzymes, specifically NADPH-dependent aldo-keto reductases, which convert it to 3-deoxyfructose. mdpi.com Additionally, aldehyde dehydrogenases (ALDHs), such as ALDH1A1, have been shown to metabolize 3-DG to 2-keto-3-deoxygluconic acid. nih.gov Therefore, the role of the glyoxalase system in the direct detoxification of 3-DG is considered minimal, with other enzymatic pathways bearing the primary responsibility. mdpi.comnih.gov

In Vitro and in Vivo Research Models

Cell Culture Models

Cell culture models are instrumental in dissecting the direct cellular effects of 3-deoxyglucosone (B13542), providing a controlled environment to study molecular pathways.

The rat insulinoma cell line, INS-1, is a widely used model for studying pancreatic β-cell function and dysfunction. cytion.comcellosaurus.orgresearchgate.net Research using these cells has demonstrated that acute exposure to 3-DG can impair insulin (B600854) secretion, a hallmark of β-cell failure in type 2 diabetes.

One study found that treating INS-1 cells with 3-DG at high glucose concentrations (25.5 mM) for one hour significantly reduced insulin secretion. This effect was comparable to that observed with lactisole, an inhibitor of the sweet taste receptor (STR), which is known to modulate insulin release. The study further revealed that 3-DG treatment downregulated the protein expression of the STR subunit T1R3 and its downstream signaling components, including TRPM5 and GLUT2.

Interactive Data Table: Effect of 3-Deoxyglucosone on Insulin Secretion in INS-1 Cells

| Treatment Condition (1 hour) | Insulin Secretion (relative to control) | Key Protein Expression Changes |

|---|---|---|

| High Glucose (25.5 mM) | Baseline | - |

| High Glucose + 3-DG | Significantly Reduced | Downregulation of T1R3, TRPM5, GLUT2 |

| High Glucose + Lactisole (STR inhibitor) | Significantly Reduced | Not Applicable |

Macrophage-derived cell lines are crucial for investigating the inflammatory and apoptotic effects of various compounds. Studies on the human monocytic leukemia cell line U937 have shown that 3-deoxyglucosone can induce programmed cell death, or apoptosis.

In one investigation, treatment of U937 cells with physiological concentrations of 3-DG led to DNA ladder formation and nuclear fragmentation, both characteristic features of apoptosis. This process was associated with an increase in intracellular oxidant stress, as indicated by the enhanced fluorescence of an oxidation-sensitive dye. The apoptotic effects were intensified by the inhibition of glutathione (B108866) biosynthesis and partially mitigated by the antioxidant N-acetylcysteine, suggesting that oxidative stress is a key mechanism in 3-DG-induced macrophage apoptosis. nih.govnih.gov

Interactive Data Table: Pro-apoptotic Effects of 3-Deoxyglucosone on U937 Macrophage-Derived Cells

| Treatment | Key Observations | Implied Mechanism |

|---|---|---|

| 3-Deoxyglucosone | DNA ladder formation, nuclear fragmentation | Induction of apoptosis |

| 3-Deoxyglucosone | Increased intracellular oxidant levels | Involvement of oxidative stress |

| 3-DG + Buthionine sulfoximine (B86345) (GSH inhibitor) | Enhanced apoptosis and oxidant levels | Glutathione depletion sensitizes cells |

| 3-DG + N-acetylcysteine (antioxidant) | Partially blocked apoptosis | Oxidative stress is a key mediator |

While direct studies on 3-DG with RAW 264.7 and J774A.1 cell lines are limited, these lines are standard models for studying inflammatory responses and are often used to compare with primary bone marrow-derived macrophages. lynchburg.edunih.govnih.govmdpi.comresearchgate.net

The neurotoxic potential of 3-deoxyglucosone has been investigated using primary cultured cortical neurons. frontiersin.org These studies have provided direct evidence that 3-DG is toxic to these crucial brain cells. nih.govoup.comnih.gov

Research has shown that both 3-DG and another dicarbonyl, methylglyoxal (B44143), induce neurotoxicity in cultured cortical neurons. nih.gov This toxicity is linked to the production of reactive oxygen species (ROS), which subsequently leads to neuronal apoptosis. nih.gov The neuroprotective effects of the antioxidant N-acetylcysteine against 3-DG-induced damage further support the role of oxidative stress in this process. nih.gov Additionally, the use of aminoguanidine, an inhibitor of advanced glycation end-product (AGE) formation, protected neurons from 3-DG toxicity, highlighting the contribution of glycation to its detrimental effects. nih.gov The PC-12 cell line, derived from a rat pheochromocytoma, is another common model in neurotoxicity studies, often used to screen for chemical effects on neuronal differentiation and survival. psu.edunih.gov

Interactive Data Table: Neurotoxic Effects of 3-Deoxyglucosone on Cultured Cortical Neurons

| Treatment | Observed Effect | Mechanistic Insight |

|---|---|---|

| 3-Deoxyglucosone | Neuronal cell death (apoptosis) | Associated with reactive oxygen species production |

| 3-DG + N-acetylcysteine | Neuroprotection | Indicates a role for oxidative stress |

| 3-DG + Aminoguanidine | Neuroprotection | Suggests involvement of advanced glycation end-product formation |

Reporter gene cell lines are valuable tools for studying the activity of specific transcription factors. The U2OS cell line containing a nuclear factor erythroid 2-related factor 2 (Nrf2) reporter gene is used to screen for compounds that induce an oxidative stress response. nih.gov Nrf2 is a key regulator of antioxidant defense mechanisms.

While a specific study detailing the induction factor of 3-DG in U2OS Nrf2 reporter cells was not identified, related research indicates that dicarbonyl compounds, including 3-DG, can activate Nrf2-mediated gene expression. The activation of this pathway suggests that cells respond to 3-DG by upregulating their protective antioxidant and detoxification enzymes. This response is a double-edged sword, as it highlights the cell's recognition of 3-DG as a toxic electrophile. The performance of such reporter assays is often validated using known Nrf2 activators like t-butylhydroquinone (t-BHQ). indigobiosciences.com

Tissue and Organ Culture Models (e.g., Pancreatic Islets)

Tissue and organ culture models bridge the gap between single-cell studies and whole-animal experiments, allowing for the investigation of cellular function within a more physiologically relevant microenvironment.

Studies using isolated rat pancreatic islets have demonstrated that exposure to high glucose concentrations impairs insulin secretion, an effect that could not be mimicked by 2-deoxyglucose. nih.gov More directly, research on whole rat embryo cultures has implicated 3-deoxyglucosone as a teratogenic factor in diabetic embryopathy. nih.govnih.gov Embryos cultured in high glucose showed severe dysmorphogenesis and a 17-fold increase in 3-DG levels. nih.gov Critically, the addition of exogenous 3-DG to control cultures replicated these malformations. nih.gov The addition of superoxide (B77818) dismutase (SOD) reduced the malformation rates induced by both high glucose and 3-DG, suggesting that 3-DG accumulation leads to superoxide-mediated damage. nih.gov

Interactive Data Table: Effects of 3-Deoxyglucosone in Whole Embryo Culture

| Culture Condition | Embryonic 3-DG Concentration | Malformation Rate | Effect of SOD |

|---|---|---|---|

| Control (Low Glucose) | Baseline | Low | Not Applicable |

| High Glucose | 17-fold increase | High | Reduced malformation rate |

| Control + 3-DG (100 µM) | Similar to high glucose | High | Reduced malformation rate |

Animal Models of Pathological Conditions

Animal models are indispensable for understanding the systemic effects of 3-deoxyglucosone and its role in the development of chronic diseases. The streptozotocin (B1681764) (STZ)-induced diabetic rat is a common model for studying type 1 diabetes and its complications. mdpi.com

Research has consistently shown that plasma and tissue levels of 3-deoxyglucosone are significantly elevated in STZ-induced diabetic rats compared to healthy controls. nih.govnih.gov In one study, plasma-free 3-DG levels in diabetic rats were 918 +/- 134 nM, compared to 379 +/- 69 nM in control rats. nih.gov Another study reported serum 3-DG levels of 3.46 +/- 0.23 µmol/l in diabetic rats with nephropathy, significantly higher than the 1.23 +/- 0.13 µmol/l in controls. nih.gov These elevated 3-DG levels were associated with the development of diabetic complications, such as nephropathy, and correlated with increased tissue content of advanced glycation end products (AGEs) in the kidney and lens. nih.gov The administration of aminoguanidine, an inhibitor of the Maillard reaction, was shown to suppress the increase in plasma 3-DG levels. nih.gov

Interactive Data Table: 3-Deoxyglucosone Levels in Streptozotocin-Induced Diabetic Rats

| Study | Model | Control 3-DG Level | Diabetic 3-DG Level | Associated Pathology |

|---|---|---|---|---|

| Niwa et al. (1996) | STZ-induced diabetic rats with nephropathy | 1.23 +/- 0.13 µmol/l (serum) | 3.46 +/- 0.23 µmol/l (serum) | Proteinuria, hyperlipidemia, increased kidney & lens AGEs |

| Odani et al. (1994) | STZ-induced diabetic rats | 379 +/- 69 nM (plasma) | 918 +/- 134 nM (plasma) | Increased plasma pyrraline (B118067) levels |

Rodent Models (e.g., Diabetic Rats, Mice)

Rodent models, particularly those mimicking diabetic conditions, have been instrumental in understanding the in vivo relevance of 3-deoxyglucosone (3-DG). In streptozotocin-induced diabetic rats, plasma levels of free 3-DG were found to be significantly elevated compared to non-diabetic controls. nih.gov One study quantified this increase, showing levels of 918 ± 134 nM in diabetic rats versus 379 ± 69 nM in the control group. nih.gov This elevation is a critical finding, as 3-DG is a highly reactive intermediate in the formation of Advanced Glycation End-products (AGEs), which are implicated in the long-term complications of diabetes. nih.govmdpi.com

Further research using rat models has explored the consequences of elevated 3-DG. Administration of exogenous 3-DG to healthy Sprague-Dawley rats was shown to induce acute glucose intolerance. wikipedia.org This effect was associated with impaired insulin-stimulated glucose uptake in the liver and adipose tissues, suggesting that 3-DG itself can contribute to insulin resistance. wikipedia.org The study also noted that these effects involved the PI3K signaling pathway. wikipedia.org

Studies have also investigated ways to modulate 3-DG levels in these models. The administration of aminoguanidine, an inhibitor of the Maillard reaction, successfully suppressed the elevated plasma 3-DG levels in diabetic rats. nih.gov Another approach involves fructosamine-3-kinase (F3K), an enzyme whose activity leads to the production of 3-DG. Inhibiting F3K in diabetic rat models has been shown to reduce plasma 3-DG concentrations by approximately 50%. nih.gov Conversely, stimulating this pathway by feeding rats a diet containing glycated casein led to a 10- to 20-fold increase in plasma 3-DG levels. nih.gov In healthy aging mouse models, the hydroimidazolone derived from 3-DG (3DG-H) was found to be increased in aged wild-type mice, indicating a role for this compound in age-related protein modification. nih.gov

Interactive Table 1: Research Findings on 3-Deoxyglucosone in Rodent Models

| Model | Key Finding | Measurement/Observation | Reference |

|---|---|---|---|

| Streptozotocin-induced diabetic rats | Significantly higher plasma 3-DG levels compared to controls. | 918 ± 134 nM (Diabetic) vs. 379 ± 69 nM (Control) | nih.gov |

| Sprague-Dawley rats | Exogenous 3-DG induced acute glucose intolerance and insulin resistance. | Attenuated insulin-stimulated glucose uptake in liver and adipose tissue. | wikipedia.org |

| Diabetic rats | Aminoguanidine administration suppressed elevated 3-DG levels. | Reduction in plasma 3-DG concentration. | nih.gov |

| Eker rats | Increased dietary intake leading to high 3-DG caused a ~3-fold increase in kidney lesions. | Pathological observation of kidney tubules. | nih.gov |

| Aging mice | Hydroimidazolone derived from 3-DG (3DG-H) increased with age. | 36-40% increase in aged mice vs. young mice. | nih.gov |

Evaluation of 3-Deoxyglucosone Effects in Specific Organs/Tissues (e.g., Kidney, Aorta, Erythrocytes)

Kidney: The kidneys are significantly affected by elevated levels of 3-DG. In patients with uremia (a condition associated with kidney failure), serum 3-DG levels are markedly increased. wikipedia.orgnih.govatlantis-press.com This is thought to be due to the decreased catabolism of 3-DG resulting from the loss of 3-DG reductase activity in end-stage kidneys. wikipedia.org In rodent models, the link between 3-DG and kidney damage is more direct. For instance, in the Eker rat, a model susceptible to kidney lesions, stimulating the F3K pathway to increase 3-DG production resulted in an approximately 3-fold increase in kidney lesions. nih.gov Furthermore, studies in diabetic patients have shown that serum 3-DG concentrations are higher in those with nephropathy than in those without, suggesting 3-DG may be a key factor in the development of diabetic kidney complications. mdpi.com

Aorta: The aorta, as a major blood vessel, is a primary site for the vascular complications associated with diabetes and aging, where 3-DG plays a significant role. torontogarlicfestival.ca 3-DG is a potent precursor to AGEs, which contribute to atherosclerosis by causing endothelial dysfunction, promoting the proliferation of vascular smooth muscle cells, and inducing the cross-linking of collagen in the artery walls. wikipedia.orgtorontogarlicfestival.ca This cross-linking leads to vascular stiffening, a hallmark of arteriosclerosis. wikipedia.org Specifically, 3-DG has been shown to induce the production of heparin-binding epidermal growth factor, a mitogen for smooth muscle cells that is found in atherosclerotic plaques. torontogarlicfestival.ca While direct studies focusing solely on the aorta are part of a broader body of research on vascular disease, the mechanisms by which 3-DG contributes to AGE formation are central to the pathological changes observed in the aorta during diabetes and aging. wikipedia.orgnih.gov